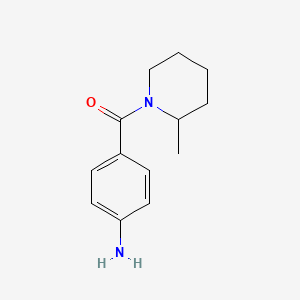

(4-Aminophenyl)(2-methylpiperidin-1-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-aminophenyl)-(2-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-10-4-2-3-9-15(10)13(16)11-5-7-12(14)8-6-11/h5-8,10H,2-4,9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXPEPBLFYRMOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60388033 | |

| Record name | (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436095-31-7 | |

| Record name | (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone, a compound of interest in medicinal chemistry due to its potential as a scaffold in the design of novel therapeutic agents. The synthetic approach detailed herein is a robust two-step process commencing with the amide coupling of 4-nitrobenzoyl chloride and 2-methylpiperidine, followed by the reduction of the nitro intermediate to the target primary amine. This guide offers field-proven insights into the experimental choices, detailed, self-validating protocols, and a thorough characterization of the final compound and its precursor.

Introduction

The (4-aminophenyl)methanone moiety is a key pharmacophore present in numerous biologically active compounds. Its derivatization, particularly through the formation of amide linkages with heterocyclic systems like piperidine, offers a versatile platform for modulating pharmacokinetic and pharmacodynamic properties. The introduction of a methyl group at the 2-position of the piperidine ring can introduce conformational constraints and influence binding affinity and selectivity for biological targets. This guide delineates a reliable and reproducible methodology for the synthesis of this compound, providing a foundational protocol for its further exploration in drug discovery and development.

Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound is strategically divided into two key transformations:

-

Amide Bond Formation: The initial step involves the acylation of 2-methylpiperidine with 4-nitrobenzoyl chloride. This is a classic Schotten-Baumann type reaction where the nucleophilic secondary amine of the piperidine ring attacks the electrophilic carbonyl carbon of the acyl chloride. The presence of a non-nucleophilic base, such as triethylamine, is crucial to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion. The nitro group serves as a protected form of the desired aniline, preventing undesired side reactions during the acylation step.

-

Reduction of the Nitro Group: The second step is the chemoselective reduction of the aromatic nitro group to a primary amine. Catalytic transfer hydrogenation using palladium on carbon (Pd/C) with a hydrogen donor like hydrazine hydrate or ammonium formate is a highly efficient and widely used method for this transformation.[1][2][3] This method is favored for its mild reaction conditions and high yields.

The overall synthetic workflow is depicted in the following diagram:

Sources

physicochemical properties of (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone

An In-depth Technical Guide to the Physicochemical Characterization of (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone

Abstract: The journey of a novel chemical entity from discovery to a potential therapeutic agent is critically dependent on a thorough understanding of its fundamental physicochemical properties. These properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive framework for the detailed physicochemical characterization of this compound, a compound of interest for its potential applications in medicinal chemistry. We delve into the core principles and provide actionable, field-proven protocols for determining its structural integrity, purity, and key physicochemical parameters. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust data package for this or structurally related compounds.

Introduction and Compound Overview

This compound is a small molecule featuring a primary aromatic amine, an amide linkage, and a substituted piperidine ring. This unique combination of functional groups suggests its potential as a versatile scaffold in drug discovery. The primary amine can act as a key hydrogen bond donor or a site for further chemical modification, while the amide provides structural rigidity and the lipophilic 2-methylpiperidine moiety can influence cell permeability and metabolic stability.

A comprehensive physicochemical profile is the bedrock upon which all subsequent preclinical and clinical development is built. It informs formulation strategies, aids in the interpretation of biological data, and is a critical component of any regulatory submission. This guide outlines the logical workflow and experimental methodologies required to build such a profile.

Chemical Identity:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₃H₁₈N₂O

-

Molecular Weight: 218.30 g/mol

Below is the two-dimensional structure of the molecule.

Caption: 2D Structure of this compound

Analytical Workflow for Physicochemical Characterization

A logical and efficient workflow is essential for the comprehensive characterization of a new chemical entity. The following diagram illustrates the interdependent nature of these analyses, starting from initial structural confirmation to detailed property evaluation.

Caption: Integrated workflow for physicochemical characterization.

Core Physicochemical Properties: Data Summary

The following table summarizes the essential physicochemical properties for this compound. Where experimental data is unavailable, this table serves as a template for data acquisition.

| Property | Method | Expected Value/Result | Significance in Drug Development |

| Melting Point (°C) | Differential Scanning Calorimetry (DSC) or Capillary Method | To be determined experimentally. Expected to be a crystalline solid with a sharp melting point. | Indicator of purity; influences dissolution rate and stability.[1] |

| Aqueous Solubility | pH-Metric Titration / Shake-Flask Method | Expected to be low in neutral pH, increasing in acidic conditions due to protonation of the amine groups. | Crucial for absorption and bioavailability; guides formulation development.[2][3] |

| pKa | Potentiometric Titration or HPLC-based methods | Two pKa values expected: one for the aromatic amine (approx. 4-5) and one for the piperidine nitrogen (approx. 9-11). | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding.[4][5] |

| LogP (Octanol/Water) | Shake-Flask Method or Reverse-Phase HPLC | To be determined. Expected to be moderately lipophilic. | Predicts membrane permeability and potential for non-specific binding.[6] |

Methodologies for Structural & Purity Analysis

Structural Confirmation via Spectroscopy

Expertise & Rationale: Before measuring any physical properties, it is imperative to confirm that the chemical structure of the synthesized material is correct. A combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides unambiguous structural elucidation. Infrared (IR) spectroscopy serves as a rapid, complementary technique to verify the presence of key functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the number and connectivity of protons. Expected signals include distinct aromatic protons (doublets in the 6.5-7.5 ppm region), a broad singlet for the NH₂ protons (3-5 ppm), and a complex set of aliphatic signals for the 2-methylpiperidine ring.[7][8][9][10] The protons adjacent to the nitrogen will be shifted downfield.[7]

-

¹³C NMR: Will show the number of unique carbon environments. Key signals include the carbonyl carbon (amide, ~170 ppm), aromatic carbons, and the aliphatic carbons of the piperidine ring, which are sensitive to the conformation and substitution.[11][12][13][14]

-

-

Mass Spectrometry (MS):

-

Rationale: MS is used to determine the molecular weight with high accuracy, confirming the elemental composition.[15][16][17][18] High-resolution mass spectrometry (HRMS) can confirm the molecular formula to within 5 ppm.[17]

-

Expected Result: An electrospray ionization (ESI) source in positive ion mode should readily show the protonated molecule [M+H]⁺ at m/z 219.31. Tandem MS (MS/MS) experiments can be performed to analyze fragmentation patterns, providing further structural confirmation.[15]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Rationale: Provides a quick fingerprint of the molecule by identifying characteristic vibrations of functional groups.

-

Expected Peaks:

-

Purity Determination via High-Performance Liquid Chromatography (HPLC)

Trustworthiness Rationale: Purity is a critical parameter as even small amounts of impurities can significantly alter physicochemical measurements (e.g., melting point depression) and biological activity.[1] A well-developed HPLC method provides a reliable and quantitative measure of purity.

Detailed Experimental Protocol: HPLC Purity Assessment

-

Instrumentation: HPLC system with a UV-Vis detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Sample Preparation: Prepare a stock solution of the compound in a 50:50 mixture of Acetonitrile:Water at a concentration of 1 mg/mL. Dilute to a working concentration of approximately 0.1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a UV scan).

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: 5% B (re-equilibration)

-

-

-

Data Analysis: Integrate the area of all peaks detected. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

-

Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100

-

Methodologies for Core Physicochemical Properties

Melting Point Determination

Expertise & Rationale: The melting point is a fundamental thermal property. A sharp melting range (typically < 2 °C) is a strong indicator of high purity for a crystalline solid.[23][24] Differential Scanning Calorimetry (DSC) is the preferred method as it provides more information than a simple capillary apparatus, including the enthalpy of fusion.

Detailed Experimental Protocol: DSC Analysis

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the powdered sample into an aluminum DSC pan. Crimp the pan with a lid.

-

Thermal Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to a temperature well above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min.

-

Use an inert nitrogen purge gas (50 mL/min).

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting event. The peak of the endotherm corresponds to the complete melting of the sample.

Aqueous Solubility

Expertise & Rationale: Solubility is a cornerstone of drug development. For an ionizable compound like this compound, solubility is highly dependent on pH. Therefore, it must be measured across a physiologically relevant pH range. The shake-flask method, though time-consuming, remains the gold standard for determining equilibrium solubility.[3]

Detailed Experimental Protocol: pH-Dependent Solubility (Shake-Flask Method)

-

Materials: A series of buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0), HPLC vials, shaker/incubator.

-

Procedure:

-

Add an excess amount of the solid compound to vials containing each buffer (ensure solid is visible).

-

Incubate the vials at a controlled temperature (e.g., 25 °C or 37 °C) with constant agitation for a period sufficient to reach equilibrium (typically 24-48 hours).

-

After incubation, allow the samples to settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Dilute the filtered supernatant with the mobile phase and quantify the concentration using a pre-validated HPLC method (as described in section 4.2) against a standard curve.

-

-

Data Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer.

Dissociation Constant (pKa)

Expertise & Rationale: The pKa values dictate the charge state of the molecule at a given pH. The presence of two basic nitrogens (aromatic and piperidine) means two pKa values must be determined. For compounds with poor water solubility, traditional potentiometric titration can be challenging. An HPLC-based method, which relies on the differential retention of ionized and non-ionized species, is an excellent alternative.[4][25][26]

Detailed Experimental Protocol: pKa Determination by HPLC

-

Principle: The retention time of an ionizable compound on a reverse-phase column changes as a function of the mobile phase pH. A plot of retention time vs. pH yields a sigmoidal curve, and the inflection point corresponds to the pKa.[25]

-

Procedure:

-

Prepare a series of mobile phase buffers with finely spaced pH values spanning the expected pKa ranges (e.g., from pH 2.0 to 12.0 in 0.5 pH unit increments).

-

For each pH, perform an isocratic HPLC run using a fixed percentage of organic modifier (e.g., 40% Acetonitrile).

-

Inject the sample and record the retention time at each mobile phase pH.

-

-

Data Analysis: Plot the retention time (or capacity factor, k') against pH. Fit the data to a sigmoidal curve. The pH at the inflection point of the curve is the pKa. Two inflection points are expected for this molecule.

Lipophilicity (LogP)

Expertise & Rationale: The octanol-water partition coefficient (LogP) is the standard measure of lipophilicity. It is a key determinant of a drug's ability to cross biological membranes.[6] The shake-flask method is the definitive technique.[6]

Detailed Experimental Protocol: LogP Determination (Shake-Flask Method)

-

Materials: n-Octanol (HPLC grade), water (HPLC grade), separatory funnels or vials.

-

Pre-equilibration: Vigorously mix equal volumes of n-octanol and water for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Procedure:

-

Prepare a stock solution of the compound in the aqueous phase.

-

Add a known volume of the stock solution to a known volume of the octanol phase in a vial (e.g., 2 mL of each).

-

Agitate the mixture vigorously for 1-2 hours to allow for partitioning.[27]

-

Centrifuge the vials to ensure complete phase separation.

-

Carefully sample both the aqueous and octanol layers.

-

Determine the concentration of the compound in each phase using a validated HPLC method.

-

-

Calculation:

-

Partition Coefficient (P) = [Concentration in Octanol] / [Concentration in Water]

-

LogP = log₁₀(P)

-

Thermal Stability Analysis

Expertise & Rationale: Understanding a compound's thermal stability is crucial for handling, storage, and formulation (e.g., during processes like milling or spray drying). Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are complementary techniques used for this purpose.[28][29] TGA measures changes in mass as a function of temperature, while DSC measures heat flow.[29][30]

-

Thermogravimetric Analysis (TGA):

-

Purpose: To determine the temperature at which the compound begins to decompose. It can also quantify the presence of residual solvents or water.[28]

-

Procedure: A small sample is heated on a sensitive microbalance in a furnace under a controlled atmosphere (e.g., nitrogen). The weight loss is recorded as a function of temperature.

-

Expected Result: A stable compound will show a flat baseline until the onset of decomposition, at which point a sharp drop in mass will be observed.

-

-

Differential Scanning Calorimetry (DSC):

-

Purpose: In addition to melting point, DSC can detect other thermal events such as glass transitions (for amorphous material), crystallization, and solid-state phase transitions (polymorphism).[28][31] This information is vital for identifying the most stable solid form of the drug.

-

Procedure: As described in section 5.1. Heat-cool-heat cycles can be employed to investigate amorphous content and polymorphic transitions.

-

Conclusion

The comprehensive physicochemical characterization of this compound, as outlined in this guide, is a non-negotiable step in its evaluation as a potential drug candidate. By systematically applying the described spectroscopic, chromatographic, and thermal analysis techniques, researchers can build a robust data package that confirms the molecule's identity and purity and defines its core properties of solubility, pKa, lipophilicity, and stability. This foundational knowledge is indispensable for making informed decisions throughout the drug development pipeline, ultimately increasing the probability of success.

References

-

Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

- Hofmann, J., & Kuster, T. (2014). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 406(1), 1-3.

-

Reliable Characterization of Pharmaceuticals Using Thermal Analysis. (2020, January 7). NETZSCH Analyzing & Testing. Retrieved January 4, 2026, from [Link]

-

Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments. (n.d.). NC State University Libraries. Retrieved January 4, 2026, from [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved January 4, 2026, from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved January 4, 2026, from [Link]

-

How to Determine Solubility. (n.d.). wikiHow. Retrieved January 4, 2026, from [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved January 4, 2026, from [Link]

-

Spectroscopy of Amines. (n.d.). Fiveable. Retrieved January 4, 2026, from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved January 4, 2026, from [Link]

-

Determination of pKa Values by Liquid Chromatography. (n.d.). Pharmaceutical Technology. Retrieved January 4, 2026, from [Link]

-

Proton magnetic resonance spectra of some aromatic amines and derived amides. (n.d.). DeepDyve. Retrieved January 4, 2026, from [Link]

-

Application of Mass Spectrometry on Small Molecule Analysis. (2022, March 24). TIGP. Retrieved January 4, 2026, from [Link]

-

Quantifying Small Molecules by Mass Spectrometry. (n.d.). LCGC International. Retrieved January 4, 2026, from [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019, January 30). JoVE. Retrieved January 4, 2026, from [Link]

-

Choosing the Right Mass Spectrometry for Small Molecules. (2024, May 30). ZefSci. Retrieved January 4, 2026, from [Link]

-

pKa and log p determination. (n.d.). Slideshare. Retrieved January 4, 2026, from [Link]

-

(4-Aminophenyl)(4-methylpiperidin-1-yl)methanone. (n.d.). Appchem. Retrieved January 4, 2026, from [Link]

-

pKa Value Determination Guidance 2024. (2021, December 25). PharmaeliX. Retrieved January 4, 2026, from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 4, 2026, from [Link]

-

Melting point determination. (n.d.). SSERC. Retrieved January 4, 2026, from [Link]

-

IR Spectroscopy Spectra. (n.d.). Scribd. Retrieved January 4, 2026, from [Link]

- Method for determining solubility of a chemical compound. (n.d.). Google Patents.

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). National Institute of Environmental Health Sciences. Retrieved January 4, 2026, from [Link]

-

13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (2025, August 5). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Piperidine. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

-

Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. (n.d.). Journal of the American Chemical Society. Retrieved January 4, 2026, from [Link]

-

Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis. Retrieved January 4, 2026, from [Link]

-

Experiment 1: Melting-point Determinations. (n.d.). Athabasca University. Retrieved January 4, 2026, from [Link]

-

Amines. (n.d.). University of Colorado Boulder. Retrieved January 4, 2026, from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

-

Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). TA Instruments. Retrieved January 4, 2026, from [Link]

-

Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (n.d.). Lab Manager. Retrieved January 4, 2026, from [Link]

-

Theory and Instrumentation of DSC and TGA and its applications in various fields by Dr. Premchnad. (2023, January 23). YouTube. Retrieved January 4, 2026, from [Link]

-

Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024, April 17). LinkedIn. Retrieved January 4, 2026, from [Link]

-

H NMR Spectroscopy. (n.d.). University of Regensburg. Retrieved January 4, 2026, from [Link]

-

Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy. (2018, August 9). JoVE. Retrieved January 4, 2026, from [Link]

-

NMR SPECTRA OF AROMATIC AMINES AND AMIDES-I. (n.d.). ElectronicsAndBooks. Retrieved January 4, 2026, from [Link]

-

Determination of partition coefficients (log P). (n.d.). Bio-protocol. Retrieved January 4, 2026, from [Link]

-

Infrared Spectroscopy. (n.d.). CDN. Retrieved January 4, 2026, from [Link]

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

-

19.14 Spectroscopy of Aldehydes and Ketones. (n.d.). NC State University Libraries. Retrieved January 4, 2026, from [Link]

-

Infrared studies of amine complexes. IV. The N-H-O hydrogen bond in aromatic amine complexes of ethers ketones, esters, and amides. (n.d.). The Journal of Physical Chemistry. Retrieved January 4, 2026, from [Link]

Sources

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. acdlabs.com [acdlabs.com]

- 7. fiveable.me [fiveable.me]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. che.hw.ac.uk [che.hw.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Piperidine - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 15. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 18. zefsci.com [zefsci.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. scribd.com [scribd.com]

- 21. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 22. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 23. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 24. athabascau.ca [athabascau.ca]

- 25. academic.oup.com [academic.oup.com]

- 26. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 27. enamine.net [enamine.net]

- 28. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 29. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 30. youtube.com [youtube.com]

- 31. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

(4-Aminophenyl)(2-methylpiperidin-1-yl)methanone CAS number lookup

An In-depth Technical Guide to (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone and its Structural Isomers

This technical guide provides a comprehensive overview of this compound, a substituted benzophenone derivative. Due to the limited availability of data for this specific positional isomer, this guide will also draw upon information from its close structural analogs, (4-Aminophenyl)(piperidin-1-yl)methanone and (4-Aminophenyl)(4-methylpiperidin-1-yl)methanone, to provide a thorough understanding of this class of compounds for researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (4-Aminophenyl)(piperidin-1-yl)methanone | 42837-37-6[1][2] | C12H16N2O | 204.27[1][2] |

| (4-Aminophenyl)(4-methylpiperidin-1-yl)methanone | 79868-20-5[3][4] | C13H18N2O | 218.29 |

The introduction of a methyl group at the 2-position of the piperidine ring in the target compound would result in a molecular formula of C13H18N2O and a molecular weight of 218.29 g/mol . The physicochemical properties are expected to be similar to its analogs, likely presenting as a solid at room temperature.

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through a standard amidation reaction. A plausible synthetic route involves the coupling of a protected 4-aminobenzoyl derivative with 2-methylpiperidine, followed by deprotection.

Proposed Synthetic Pathway

A common and effective method for forming the amide bond is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride.[5]

Sources

- 1. (4-amino-phenyl)-piperidin-1-yl-methanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. (4-amino-phenyl)-piperidin-1-yl-methanone - Amerigo Scientific [amerigoscientific.com]

- 3. appchemical.com [appchemical.com]

- 4. (4-AMINO-PHENYL)-(4-METHYL-PIPERIDIN-1-YL)-METHANONE | 79868-20-5 [chemicalbook.com]

- 5. Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone derivatives

An In-Depth Technical Guide to the Biological Activity of (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The confluence of privileged structures in medicinal chemistry often yields novel molecular scaffolds with significant therapeutic potential. This guide focuses on the derivatives of this compound, a scaffold that marries the biological versatility of the piperidine ring with the pharmacophoric utility of the 4-aminobenzoyl moiety. Piperidine and its derivatives are integral to numerous pharmaceuticals, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This document synthesizes current research on related structures to provide a comprehensive overview of the known and anticipated biological activities of this specific class of compounds. We will explore synthetic strategies, delve into the anticancer, antimicrobial, and anti-inflammatory properties, analyze structure-activity relationships (SAR), and provide detailed experimental protocols for evaluating these activities.

Introduction: A Scaffold of Promise

Nitrogen-containing heterocycles are a cornerstone of modern drug discovery, with the piperidine ring being one of the most prevalent six-membered heterocyclic motifs in FDA-approved drugs.[3] Its saturated, non-planar structure allows for precise three-dimensional arrangements of substituents, facilitating optimal interactions with biological targets. The versatility of the piperidine scaffold is demonstrated by its presence in drugs with applications ranging from neuroscience to oncology.[1]

When coupled with a (4-aminophenyl)methanone fragment, the resulting molecule gains a key interaction point. The primary amino group can act as a hydrogen bond donor or a site for further derivatization, while the phenyl ring and ketone group provide a rigid backbone for orienting other functional groups. This guide elucidates the therapeutic potential that arises from this specific combination, focusing on the derivatives of this compound as a promising class of compounds for further investigation.

General Synthetic Strategies

The synthesis of this compound derivatives is typically achieved through standard amide bond formation. The most common approach involves the coupling of a suitably protected 4-aminobenzoic acid derivative with 2-methylpiperidine. The protecting group on the amine (e.g., Boc, Cbz) is crucial to prevent self-reaction and is removed in a final deprotection step. Variations in substituents on either the phenyl ring or the piperidine ring can be introduced by starting with appropriately derivatized precursors.

Caption: General synthesis of target derivatives.

Spectrum of Biological Activities

The hybrid nature of the this compound scaffold suggests a potential for multiple biological activities. Research on analogous structures containing piperidine or aminophenyl moieties supports this hypothesis, pointing primarily towards anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Piperidine-based derivatives have shown significant cytostatic effects by targeting key enzymes involved in cell cycle regulation and DNA synthesis.[4] A series of novel 6-(4-aminopiperidin-1-yl)-substituted pyrimidine-dione derivatives demonstrated potent cytotoxicity against human breast (MCF-7) and colorectal (SW480) adenocarcinoma cell lines.[4] One lead compound, 5h, induced apoptosis in a dose-dependent manner and caused a marked arrest of the cell cycle in the S-phase.[4] Similarly, other studies have identified piperazine derivatives that exhibit high selective anticancer activity against breast cancer cells.[5] The (4-aminophenyl) moiety is also found in various compounds screened for anticancer activity.[6]

Table 1: Representative Anticancer Activity of Related Piperidine Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| 6-(4-aminopiperidin-1-yl) pyrimidine-dione | SW480 (Colorectal) | 15.70 ± 0.28 | Apoptosis, S-phase arrest | [4] |

| 6-(4-aminopiperidin-1-yl) pyrimidine-dione | MCF-7 (Breast) | 16.50 ± 4.90 | Apoptosis, S-phase arrest | [4] |

| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one | HeLa (Cervical) | 10.64 - 33.62 | Growth inhibition | [6] |

| 4-Acyl-piperazine ureas | MCF-7 (Breast) | 15.8 | Cytotoxicity |[5] |

Antimicrobial Activity

The piperidine nucleus is a common feature in many compounds developed for their antimicrobial properties.[3] Synthesized piperidine derivatives have demonstrated good activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with some compounds showing efficacy comparable to standard antibiotics like ampicillin and chloramphenicol.[3][7] The mechanism often involves disruption of the bacterial cell wall or inhibition of essential enzymes. The addition of other moieties, such as thiosemicarbazone to a piperidin-4-one core, has been shown to enhance antifungal activity significantly.[7]

Table 2: Representative Antimicrobial Activity of Piperidine Derivatives

| Compound Class | Microorganism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Piperidin-4-one thiosemicarbazones | Various Bacteria | Zone of Inhibition | Good activity vs. Ampicillin | [7] |

| Piperidin-4-one thiosemicarbazones | Various Fungi | Zone of Inhibition | Significant activity vs. Terbinafine | [7] |

| Halogenobenzene piperidine derivatives | S. aureus | MIC | 32–128 µg/ml | [8] |

| Halogenobenzene piperidine derivatives | C. albicans | MIC | 32–64 µg/ml |[8] |

Anti-inflammatory Activity

Inflammation is a complex biological response, and compounds that can modulate it are of high therapeutic interest. Derivatives containing a piperidine or piperazine ring have been successfully developed as potent anti-inflammatory agents.[9][10][11] A key mechanism for their action is the inhibition of pro-inflammatory mediators. For instance, novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives showed excellent inhibitory activity on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages.[11] Further investigation revealed that this effect was mediated by restoring the phosphorylation level of IκBα and reducing the expression of p65 NF-κB, key components of the NF-κB signaling pathway.[11]

Caption: The NF-κB inflammatory signaling pathway.

Structure-Activity Relationship (SAR) Analysis

Understanding how structural modifications impact biological activity is paramount in drug development. For the this compound scaffold, several positions are amenable to modification to probe the SAR.

Caption: Workflow for the MTT cytotoxicity assay.

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of appropriate culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known anticancer drug like Cisplatin (positive control). [6]4. Incubation: Incubate the plate for an additional 48 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%).

Protocol: Antibacterial Screening (Disc Diffusion Method)

This method provides a qualitative assessment of a compound's antibacterial activity. [3]

-

Culture Preparation: Prepare a fresh inoculum of the test bacteria (e.g., S. aureus, E. coli) in sterile broth and adjust its turbidity to match the 0.5 McFarland standard.

-

Plate Inoculation: Uniformly swab the bacterial inoculum over the entire surface of a Mueller-Hinton agar plate.

-

Disc Application: Sterilize Whatman No. 1 filter paper discs (6 mm diameter). Dissolve the test compounds in a suitable solvent (e.g., ethanol) to a known concentration (e.g., 10 mg/mL). [3]Aseptically apply a defined volume (e.g., 10 µL) of each compound solution onto a sterile disc.

-

Placement: Place the impregnated discs onto the surface of the inoculated agar plate. Also include a solvent control disc and a disc with a standard antibiotic (e.g., Ampicillin).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: Measure the diameter (in mm) of the zone of inhibition (the clear area around the disc where bacterial growth is prevented). A larger zone indicates greater antibacterial activity.

Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages. [11]

-

Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulation: Stimulate the cells by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

-

Nitrite Measurement (Griess Assay): NO production is measured by quantifying its stable metabolite, nitrite, in the supernatant.

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

-

Data Acquisition: Measure the absorbance at 540 nm.

-

Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control.

Future Perspectives and Conclusion

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. The existing body of literature on related structures strongly suggests that its derivatives are likely to possess a compelling spectrum of biological activities, particularly in the realms of oncology, infectious disease, and inflammatory disorders.

Future research should focus on the synthesis and systematic screening of a focused library of these derivatives to fully elucidate their SAR. Advanced studies should then progress promising lead compounds into in vivo models to assess their efficacy, toxicity, and pharmacokinetic profiles. The versatility of this scaffold, combined with its synthetic accessibility, makes it an attractive target for academic and industrial drug discovery programs.

References

- Goel K. K, Gajbhiye A, Anu and Goel N. M.

- Synthesis, characterization and antimicrobial activity of piperidine derivatives. (PDF)

- Antimicrobial and antioxidant activities of piperidine derivatives. (PDF)

-

Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry. [Link]

-

Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Taylor & Francis Online. [Link]

-

Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Nature. [Link]

- Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences.

-

Anti-inflammatory Effect of a New Piperazine Derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. PubMed. [Link]

-

2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. National Center for Biotechnology Information. [Link]

-

Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. National Center for Biotechnology Information. [Link]

- Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone. (PDF)

-

Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. PubMed. [Link]

-

Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. PolyU Institutional Research Archive. [Link]

-

Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. National Center for Biotechnology Information. [Link]

- (2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). MDPI.

-

Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2- substituted-piperazine Derivatives as Potential Anticancer Agents. AIR Unimi. [Link]

-

Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. [Link]

-

Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. MDPI. [Link]

-

Synthesis, analgesic and antiinflammatory properties of certain 5-/6-acyl-3-(4-substituted-1-piperazinylmethyl)-2-benzoxazolinones derivatives. PubMed. [Link]

-

(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone. PubChem. [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nanobioletters.com [nanobioletters.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. air.unimi.it [air.unimi.it]

- 6. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Screening of Novel Chemical Entities: A Case Study with (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone

Foreword: Charting a Course for a Novel Scaffold

In the landscape of drug discovery, the journey of a novel chemical entity (NCE) from a mere concept to a potential therapeutic is both long and fraught with challenges. The compound at the heart of this guide, (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone, represents a starting point—a scaffold with potential, yet a molecule with no publicly available biological or pharmacological data. Its structure, featuring a substituted piperidine ring linked to an aminophenyl group, suggests possible interactions with a range of biological targets, particularly within the central nervous system (CNS).[1][2]

This document is therefore not a retrospective analysis but a forward-looking strategic plan. It is designed to serve as an in-depth technical guide for researchers, scientists, and drug development professionals on how to construct and execute a robust in vitro screening cascade for an NCE like this compound. We will proceed with full editorial control, eschewing rigid templates to build a logical, scientifically-grounded framework. Our approach is rooted in the "fail-fast, fail-cheap" philosophy, prioritizing early, decisive experiments to eliminate compounds with undesirable properties and focus resources on those with the highest potential. Every protocol herein is presented as a self-validating system, with an emphasis on the causality behind each experimental choice.

Part 1: Foundational Profiling & Early "Fail-Fast" Assessment

Before embarking on target-specific assays, it is crucial to establish a foundational understanding of the compound's basic physicochemical and biological properties. This initial phase is designed to identify any inherent liabilities that would preclude its development, regardless of its biological target.

Compound Integrity and Physicochemical Characterization

A prerequisite for any screening campaign is to ensure the identity, purity, and solubility of the test compound. These parameters are fundamental to the reliability and reproducibility of all subsequent biological data.

-

Identity and Purity Assessment: The exact mass and purity of the synthesized this compound should be confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity level of >95% is generally required for in vitro screening.

-

Aqueous Solubility: Poor solubility is a common reason for the failure of promising compounds. Kinetic solubility should be determined in a relevant buffer system (e.g., Phosphate-Buffered Saline, PBS) at a neutral pH. This will inform the maximum achievable concentration in aqueous-based biological assays and help to avoid false-negative or artifactual results due to compound precipitation.

Initial Biological Assessment: Cytotoxicity

A fundamental question for any potential therapeutic is its effect on cell viability. Cytotoxicity assays are essential for determining the concentration range at which the compound can be tested without causing non-specific cell death.[3][4]

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5]

-

Cell Culture: Plate a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., from 0.1 µM to 100 µM). Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the concentration-response curve to determine the CC₅₀ (50% cytotoxic concentration).

Trustworthiness: The inclusion of both positive and negative controls validates the assay's performance. The multi-concentration testing allows for the determination of a dose-dependent effect, a hallmark of a true biological response.

Early ADME Profiling: Metabolic Stability

A drug's efficacy is highly dependent on its ability to remain in the body long enough to exert its therapeutic effect. Metabolic stability assays provide an early indication of a compound's susceptibility to breakdown by metabolic enzymes, primarily in the liver.[6][7] Compounds that are rapidly metabolized are often poor drug candidates due to low bioavailability and short half-lives.[8]

This assay measures the rate of disappearance of the parent compound when incubated with human liver microsomes (HLMs), which are rich in cytochrome P450 (CYP) enzymes.[9]

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

-

Compound Addition: Add this compound to the reaction mixture at a final concentration of 1 µM.

-

Initiation of Reaction: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold stop solution (e.g., acetonitrile with an internal standard).

-

Controls:

-

No NADPH control: To assess non-enzymatic degradation.

-

Positive control: A compound with known metabolic instability (e.g., verapamil).

-

-

Sample Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

-

Data Analysis: Plot the natural log of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[10]

Expertise & Experience: The choice of liver microsomes provides a cost-effective and high-throughput method for assessing Phase I metabolism.[6] For a more comprehensive view, especially to include Phase II metabolism, intact hepatocytes can be used as a follow-up.[10]

Caption: Initial screening workflow for a novel chemical entity.

Part 2: Hypothetical Target-Based Screening

Given the structural motifs of this compound, particularly the piperidine scaffold, it is plausible to hypothesize activity at CNS targets such as G-protein coupled receptors (GPCRs) or ion channels.[11] This section outlines a hypothetical screening cascade against a representative GPCR target.

Primary Screening: Receptor Binding Assay

A primary screen should be high-throughput and cost-effective, designed to identify "hits" from a large number of compounds. A competitive radioligand binding assay is a classic and robust method for this purpose.[12]

This assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor.

-

Membrane Preparation: Use cell membranes prepared from a cell line stably overexpressing the target GPCR (e.g., CHO or HEK293 cells).

-

Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., ³H-labeled antagonist), and the test compound at a single high concentration (e.g., 10 µM).

-

Controls:

-

Total binding: Radioligand and membranes only.

-

Non-specific binding: Radioligand, membranes, and a high concentration of a known unlabeled ligand.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.

-

Washing: Rapidly filter the contents of the plate and wash with cold assay buffer to separate bound from unbound radioligand.

-

Detection: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of specific binding caused by the test compound. A pre-defined threshold (e.g., >50% inhibition) identifies the compound as a "hit."

Hit Confirmation and Potency Determination

"Hits" from the primary screen must be confirmed. This involves re-testing the compound in the same assay and then determining its potency (IC₅₀) by running a full concentration-response curve.

The protocol is similar to the primary screen, but the test compound is serially diluted to cover a wide concentration range (e.g., 10 points from 1 nM to 100 µM). The resulting data is fitted to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Functional Validation: Cell-Based Assay

A binding assay only indicates that a compound interacts with the target; it does not reveal whether the compound is an agonist (activator) or an antagonist (inhibitor). A functional assay is required to determine the compound's effect on receptor signaling.[13]

For a Gs or Gi-coupled GPCR, measuring changes in cyclic AMP (cAMP) is a common functional readout.[14]

-

Cell Line: Use a cell line stably expressing the target GPCR and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

-

Plating and Treatment: Plate the cells in a 96-well plate. For antagonist mode, pre-incubate the cells with the test compound before stimulating with a known agonist at its EC₅₀ concentration. For agonist mode, simply add the test compound.

-

Incubation: Incubate for a period sufficient to allow for reporter gene expression (e.g., 4-6 hours).

-

Lysis and Detection: Lyse the cells and add the luciferase substrate. Measure the resulting luminescence.

-

Data Analysis:

-

Antagonist mode: Determine the IC₅₀ of the test compound's ability to inhibit the agonist-induced signal.

-

Agonist mode: Determine the EC₅₀ and maximum efficacy of the test compound.

-

Caption: Workflow for target-based hit identification and validation.

Part 3: Secondary and Safety Screening

Once a compound has demonstrated on-target activity, it is essential to evaluate its safety profile more broadly. Off-target effects can lead to significant toxicity.

Cardiovascular Safety: hERG Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[15] Therefore, screening for hERG liability is a critical step in drug development and is mandated by regulatory agencies.[16]

Automated patch-clamp systems provide a higher throughput alternative to traditional manual patch-clamp, which is the gold standard.[16]

-

Cell Line: Use a cell line (e.g., HEK293) stably expressing the hERG channel.

-

Assay Setup: Cells are automatically captured and a whole-cell patch-clamp configuration is established.

-

Compound Application: The test compound is applied at multiple concentrations (e.g., 0.1, 1, 10 µM).

-

Electrophysiology: A specific voltage protocol is applied to elicit hERG currents, and the tail current is measured before and after compound application.

-

Controls: A vehicle control (DMSO) and a positive control (a known hERG blocker like E-4031) are included.[16]

-

Data Analysis: The percent inhibition of the hERG current is calculated for each concentration, and an IC₅₀ value is determined.

Authoritative Grounding: The ICH S7B guideline recommends in vitro hERG testing as a crucial component of the non-clinical safety evaluation for all new drug candidates.[15]

Data Summary and Decision Making

The data from all assays should be compiled to create a comprehensive profile of the compound. This allows for a holistic assessment and informed decision-making.

| Assay | Parameter | Hypothetical Result for NCE | Interpretation |

| Cytotoxicity | CC₅₀ (HEK293) | > 100 µM | The compound is not generally cytotoxic at concentrations relevant for primary screening. |

| Metabolic Stability | t₁/₂ (HLM) | 45 minutes | Moderate metabolic stability. Acceptable for further investigation, but may require optimization. |

| Primary Binding | % Inhibition @ 10µM | 85% | A "hit" at the hypothetical GPCR target. |

| Binding Potency | IC₅₀ | 250 nM | The compound is a potent binder to the target receptor. |

| Functional Assay | IC₅₀ (Antagonist) | 400 nM | The compound is a functional antagonist at the target, consistent with its binding potency. |

| hERG Safety | IC₅₀ | 35 µM | A >30-fold window between the target IC₅₀ and hERG IC₅₀ is generally considered a good safety margin. |

Expertise & Experience: The decision to advance a compound is rarely based on a single parameter. It involves a multi-parameter optimization, weighing potency against safety and ADME properties.[1] A compound with high potency but poor metabolic stability or a narrow hERG safety margin may be deprioritized in favor of a less potent but safer compound.

Conclusion

This guide has outlined a logical and technically robust in vitro screening cascade for a novel chemical entity, using this compound as a representative scaffold. By starting with broad, "fail-fast" assays for cytotoxicity and metabolic stability, and then progressing through target-based primary and functional screens to critical safety assessments like the hERG assay, researchers can efficiently and effectively triage new compounds. This structured, data-driven approach ensures that resources are focused on candidates with the highest probability of success, ultimately accelerating the path from the laboratory to the clinic. The key to a successful screening strategy is not just in the execution of the assays, but in the intelligent design of the cascade and the integrated interpretation of the resulting data.[17]

References

-

Corning. "In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes." Corning Life Sciences. [Link][10]

-

Nelson, A. et al. "Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery." Chemical Communications, Royal Society of Chemistry. [Link][11]

-

Benson, K. "Cytotoxicity Assays." Life Science Applications. [Link][3]

-

Nuvisan. "Advanced in vitro metabolic stability assays for drug discovery." Nuvisan. [Link][9]

-

Mayol-Llinas, J. et al. "Assessing molecular scaffolds for CNS drug discovery." White Rose Research Online. [Link][1]

-

Hossain, M. et al. "Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery." ResearchGate. [Link][18]

-

Mayol-Llinas, J. et al. "Assessing molecular scaffolds for CNS drug discovery." University of Leeds. [Link][2]

-

Creative Bioarray. "In Vitro Metabolic Stability." Creative Bioarray. [Link][6]

-

Alfa Cytology. "In Vitro Cytotoxicity Assay." Alfa Cytology. [Link][19]

-

NorthEast BioLab. "Cell Cytotoxicity Assay, Cell Toxicity Assay." NorthEast BioLab. [Link][4]

-

Creative Biolabs. "Metabolic Stability Assay." Creative Biolabs. [Link][8]

-

Mayol-Llinas, J. et al. "Assessing molecular scaffolds for CNS drug discovery." Drug Discovery Today. [Link][20]

-

MarinBio. "Cell-Based Assays: Binding, Neutralization & Receptor Interactions." MarinBio. [Link][14]

-

Newcells Biotech. "How to Develop a Successful in vitro Screening Strategy." International Biopharmaceutical Industry. [Link][17]

-

Vipergen. "Unlocking the Potential of Cell-Based Assays in Modern Scientific Research." Vipergen. [Link][13]

-

Nelson, A. et al. "Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery." Semantic Scholar. [Link]

-

Butler, M. et al. "Development of an In Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds." Biotechnology and Applied Biochemistry. [Link][5]

-

International Biopharmaceutical Industry. "How to Develop a Successful in vitro Screening Strategy." International Biopharmaceutical Industry. [Link][22]

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. opentrons.com [opentrons.com]

- 4. nebiolab.com [nebiolab.com]

- 5. Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]

- 9. nuvisan.com [nuvisan.com]

- 10. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Receptor-Ligand Binding Assays | Revvity [revvity.co.jp]

- 13. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]

- 14. marinbio.com [marinbio.com]

- 15. Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation [mediford.com]

- 16. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 17. international-biopharma.com [international-biopharma.com]

- 18. researchgate.net [researchgate.net]

- 19. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 20. Assessing molecular scaffolds for CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. hERG Assay | PPTX [slideshare.net]

- 22. international-biopharma.com [international-biopharma.com]

An In-depth Technical Guide to the Putative Mechanism of Action of (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone

A Theoretical Framework for a Novel Piperidine Derivative

Executive Summary

(4-Aminophenyl)(2-methylpiperidin-1-yl)methanone is a synthetic compound featuring a piperidine scaffold, a privileged structure in modern medicinal chemistry.[1] While the specific mechanism of action for this particular molecule remains uncharacterized in peer-reviewed literature, its structural components—the 2-methylpiperidine moiety and the (4-aminophenyl)methanone group—are present in numerous pharmacologically active agents. This guide synthesizes the known biological activities of these constituent parts to construct a putative mechanism of action, providing a theoretical framework to direct future research and drug discovery efforts. We will dissect the molecule's structure, explore the pharmacological landscape of its core components, propose potential biological targets, and outline a comprehensive experimental workflow to elucidate its true mechanism.

Structural Deconstruction and Pharmacophore Analysis

The structure of this compound presents two key pharmacophoric elements:

-

The 2-Methylpiperidine Moiety: The piperidine ring is a saturated heterocycle that is a cornerstone of many pharmaceuticals due to its ability to improve pharmacokinetic properties and metabolic stability.[1][2] The methyl group at the 2-position introduces a chiral center, suggesting that the stereochemistry could be critical for its biological activity and binding affinity to specific targets.[3] 2-Methylpiperidine itself is a known building block for various drugs, including antihistamines and antipsychotics.[4]

-

The (4-Aminophenyl)methanone Moiety: This aromatic ketone fragment is also found in a range of biologically active compounds. The amino group at the para position can act as a hydrogen bond donor, influencing how the molecule interacts with biological targets. The ketone linkage provides a rigid connection to the piperidine ring.

The combination of a substituted piperidine ring with an aromatic group is a common motif in drugs targeting the central nervous system (CNS), as well as in anticancer and anti-inflammatory agents.[1]

The Pharmacological Landscape of Piperidine Derivatives

The piperidine scaffold is exceptionally versatile, with its derivatives exhibiting a wide spectrum of pharmacological activities. The specific biological effect is highly dependent on the nature and position of the substituents on the ring.

Table 1: Selected Pharmacological Activities of Substituted Piperidines

| Pharmacological Activity | Example Compound Class | Potential Mechanism of Action |

| Analgesia | Opioid Receptor Modulators | Agonism or antagonism at mu, delta, and kappa opioid receptors.[5] |

| Antipsychotic | Serotonin & Dopamine Receptor Antagonists | Inverse agonism or antagonism at 5-HT2A and D2 receptors.[6] |

| Anticancer | Kinase Inhibitors | Inhibition of cyclin-dependent kinases (CDKs) or other kinases involved in cell cycle progression.[7] |

| Neuroprotection | NMDA Receptor Antagonists | Selective antagonism of NR1/2B subunit-containing NMDA receptors.[8] |

| Anticholinergic | Muscarinic Receptor Antagonists | Blockade of acetylcholine at muscarinic receptors. |

Given the structural similarities, it is plausible that this compound could interact with one or more of these target classes. The 2-methyl substitution, in particular, has been shown to influence binding affinities at serotonin receptors and transporters.[9]

Putative Mechanism of Action: A Hypothesis-Driven Approach

Based on the analysis of its structural components, we propose three potential, non-mutually exclusive mechanisms of action for this compound. These hypotheses are intended to serve as a starting point for experimental investigation.

Hypothesis 1: Modulator of Monoamine Receptors

Many piperidine-containing compounds with an aromatic substituent act as ligands for serotonin (5-HT) and dopamine (D) receptors. The overall structure of the target molecule bears a resemblance to scaffolds known to possess antipsychotic or antidepressant properties.

-

Proposed Target: 5-HT2A and/or Dopamine D2 receptors.

-

Proposed Mechanism: The compound could act as an antagonist or inverse agonist at these receptors. The 4-aminophenyl group may engage in key hydrogen bonding interactions within the receptor binding pocket, while the 2-methylpiperidine ring could provide the necessary steric bulk and lipophilicity to confer high affinity.

Below is a diagram illustrating the potential signaling pathway.

Caption: Putative antagonism at monoamine receptors.

Hypothesis 2: Cyclin-Dependent Kinase (CDK) Inhibition

The (4-aminophenyl)methanone moiety is a key feature in some classes of kinase inhibitors. Specifically, certain diaminopyrimidine derivatives with a piperidine substituent have shown potent CDK inhibitory activity.[7]

-

Proposed Target: Cyclin-Dependent Kinases (e.g., CDK1, CDK2, CDK4).

-

Proposed Mechanism: The compound may act as an ATP-competitive inhibitor, binding to the ATP pocket of CDKs and preventing the phosphorylation of substrate proteins, thereby arresting the cell cycle. The 4-aminophenyl group could mimic the adenine region of ATP.

The potential cell cycle inhibition pathway is depicted below.

Caption: Hypothetical inhibition of the cell cycle via CDK.

Proposed Experimental Workflow for Mechanism Elucidation

To validate these hypotheses and definitively determine the mechanism of action, a systematic, multi-tiered experimental approach is required.

Tier 1: Target Identification and Initial Screening

The first step is to perform broad screening assays to identify potential biological targets.

Step-by-Step Protocol:

-

Procurement and Synthesis: Obtain or synthesize a sufficient quantity of high-purity this compound.

-

Broad Panel Screening: Submit the compound to a comprehensive receptor and enzyme panel screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint). This will assess binding affinity against a wide range of common drug targets, including GPCRs, kinases, ion channels, and transporters.

-

Data Analysis: Analyze the screening results to identify any "hits"—targets where the compound shows significant binding affinity (typically >50% inhibition at a concentration of 1-10 µM).

Caption: Workflow for primary target screening.

Tier 2: In Vitro Functional Validation

Once primary hits are identified, the next step is to validate these interactions with functional assays.

Step-by-Step Protocol:

-

Dose-Response Curves: For any identified receptor hits, perform radioligand binding assays to determine the binding affinity (Ki) and selectivity.

-

Functional Assays:

-

For GPCRs: Use cell-based assays to measure downstream signaling (e.g., calcium flux for Gq-coupled receptors, cAMP accumulation for Gs/Gi-coupled receptors). Determine if the compound acts as an agonist, antagonist, or inverse agonist and calculate its potency (EC50 or IC50).

-

For Kinases: Perform enzymatic assays to measure the inhibition of kinase activity and determine the IC50. Investigate the mode of inhibition (e.g., ATP-competitive) through kinetic studies.

-

-

Cell-Based Phenotypic Assays: If kinase inhibition is confirmed, assess the compound's effect on cell proliferation and cell cycle progression in relevant cancer cell lines.

Tier 3: In Vivo Pharmacological Profiling

If in vitro activity is confirmed, the final step is to evaluate the compound's effects in animal models.

Step-by-Step Protocol:

-

Pharmacokinetic (PK) Studies: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties in rodents to establish an appropriate dosing regimen.

-

Target-Relevant In Vivo Models:

-

For CNS Targets: Use behavioral models relevant to the identified receptor (e.g., head-twitch response for 5-HT2A antagonism, prepulse inhibition for antipsychotic-like activity).

-

For Anticancer Targets: Evaluate the compound's efficacy in a tumor xenograft model using a relevant cancer cell line.

-

-

Pharmacodynamic (PD) Studies: Measure target engagement in vivo by assessing downstream biomarkers in tissue samples from treated animals.

Conclusion

This compound is a novel chemical entity with unexplored pharmacological potential. While its precise mechanism of action is unknown, a systematic analysis of its structural components suggests plausible interactions with monoamine receptors or protein kinases. The hypotheses and experimental workflows presented in this guide provide a robust and scientifically rigorous roadmap for researchers and drug development professionals to undertake the definitive elucidation of its biological function. The insights gained from such studies will be crucial in determining the therapeutic potential of this and other related piperidine derivatives.

References

-

Guidechem. (n.d.). 2-Methylpiperidine 109-05-7 wiki. Retrieved from Guidechem.[4]

-

ResearchGate. (n.d.). SAR of 2-methylpiperidine: effects of ring stereochemistry. Retrieved from ResearchGate.[9]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.[2]

-

PubMed. (n.d.). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Retrieved from PubMed.[7]

-

Benchchem. (n.d.). (R)-2-Methylpiperidine | 1722-95-8. Retrieved from Benchchem.[3]

-

Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.[1]

-

PubMed. (n.d.). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Retrieved from PubMed.[5]

-

PubMed. (n.d.). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Retrieved from PubMed.[8]

-

PubMed. (n.d.). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Retrieved from PubMed.[6]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. (R)-2-Methylpiperidine | 1722-95-8 | Benchchem [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone: A Strategic Guide to Target Identification and Validation

Introduction